molecular formula C6H10Cl2N4O2 B2949762 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2126160-20-9

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Cat. No.: B2949762
CAS No.: 2126160-20-9
M. Wt: 241.07
InChI Key: BVPJYXBZQIWQFD-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a heterocyclic compound known for its unique structural framework. This compound is part of the triazolopyrazine family, which is significant in medicinal chemistry due to its potential biological activities. The presence of both triazole and pyrazine rings in its structure makes it a versatile scaffold for drug development and other scientific applications.

Mechanism of Action

Result of Action

Some triazolopyrazine derivatives have been reported to exhibit anti-tumor activity , suggesting that they may induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazolopyrazine core. The carboxylic acid group is then introduced through further functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The key steps involve the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A related compound with similar structural features but lacking the carboxylic acid group.

    3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Another derivative used in pharmaceutical applications.

Uniqueness

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is unique due to its combination of the triazole and pyrazine rings with a carboxylic acid group, which enhances its reactivity and potential for derivatization. This makes it a valuable scaffold for developing new compounds with diverse biological activities.

By understanding the properties and applications of this compound, researchers can explore its full potential in various scientific fields

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.2ClH/c11-6(12)4-2-10-3-8-9-5(10)1-7-4;;/h3-4,7H,1-2H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPJYXBZQIWQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=NN=CN21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-20-9
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
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